Cas no 955368-98-6 (2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol)

2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol is a chemical compound featuring a piperazine core linked to a substituted phenyl group and an ethanol moiety. Its structural design imparts versatility in pharmaceutical and organic synthesis applications, particularly as an intermediate in the development of bioactive molecules. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling selective modifications for tailored derivatives. This compound exhibits potential utility in medicinal chemistry due to its ability to interact with biological targets, such as receptors or enzymes. Its well-defined molecular structure ensures consistent performance in synthetic pathways, making it a valuable reagent for research and industrial applications requiring precise chemical modifications.
2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol structure
955368-98-6 structure
商品名:2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol
CAS番号:955368-98-6
MF:C13H21N3O
メガワット:235.32534
CID:1123069
PubChem ID:43501343

2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol 化学的及び物理的性質

名前と識別子

    • 4-(4-amino-2-methylphenyl)-1-Piperazineethanol
    • AKOS005842155
    • 955368-98-6
    • SCHEMBL188923
    • 2-[4-(4-amino-2-methylphenyl)piperazin-1-yl]ethanol
    • 2-[4-(4-AMINO-2-METHYLPHENYL)-1-PIPERAZINYL]-1-ETHANOL
    • 2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol
    • インチ: InChI=1S/C13H21N3O/c1-11-10-12(14)2-3-13(11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9,14H2,1H3
    • InChIKey: CKIWSLHKXHTLPL-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=CC(=C1)N)N2CCN(CC2)CCO

計算された属性

  • せいみつぶんしりょう: 235.168462302g/mol
  • どういたいしつりょう: 235.168462302g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A899010-10mg
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol
955368-98-6
10mg
$ 65.00 2022-06-07
TRC
A899010-5mg
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol
955368-98-6
5mg
$ 50.00 2022-06-07
TRC
A899010-50mg
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol
955368-98-6
50mg
$ 135.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
051318-500mg
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol
955368-98-6
500mg
3851.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
051318-500mg
2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol
955368-98-6
500mg
3851CNY 2021-05-07

2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol 関連文献

2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanolに関する追加情報

Introduction to 2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol (CAS No. 955368-98-6)

2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and potential therapeutic applications. This compound, identified by the CAS number 955368-98-6, has garnered attention due to its unique chemical properties and its role in the development of novel pharmaceutical agents. The presence of a piperazine ring and an ethanol side chain in its molecular framework suggests potential interactions with biological targets, making it a valuable candidate for further research and development.

The molecular structure of 2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol consists of a benzene ring substituted with an amino group at the 4-position and a methyl group at the 2-position. This aromatic system is further linked to a piperazine moiety, which is a six-membered heterocyclic compound containing two nitrogen atoms. The ethanol group attached to the piperazine ring adds another layer of complexity, influencing both the solubility and reactivity of the compound.

Recent advancements in pharmaceutical research have highlighted the importance of piperazine derivatives in drug design. Piperazine-based compounds are known for their ability to interact with various biological targets, including enzymes and receptors, making them effective in treating a wide range of diseases. The specific arrangement of atoms in 2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol may contribute to its unique pharmacological properties, potentially making it useful in the treatment of neurological disorders, cardiovascular diseases, and other conditions.

In vitro studies have begun to explore the pharmacokinetic and pharmacodynamic properties of this compound. Initial findings suggest that it may exhibit significant binding affinity to certain receptors, which could be exploited for therapeutic purposes. The amino group at the 4-position of the benzene ring and the piperazine moiety are particularly noteworthy, as they are known to participate in hydrogen bonding and other forms of molecular interaction that are crucial for drug-receptor binding.

The synthesis of 2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yield but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.

One of the most promising areas of research involving 2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol is its potential use as an intermediate in the synthesis of more complex pharmaceutical agents. By serving as a building block, this compound can be incorporated into larger molecules designed to target specific disease pathways. For instance, derivatives of this compound may be developed to interact with neurotransmitter receptors, offering new treatments for conditions such as depression, anxiety, and Parkinson's disease.

The ethanol side chain in the molecular structure also plays a critical role in determining the compound's solubility and bioavailability. Compounds with appropriate solubility characteristics are more likely to be effective when administered orally or through other non-invasive routes. Further studies are needed to optimize the solubility profile of 2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol through structural modifications or by formulating it with appropriate excipients.

Evaluation of the metabolic stability and toxicity profile is another crucial aspect of drug development. Preliminary data suggest that this compound undergoes moderate metabolic degradation in vivo, with potential for active metabolites that could influence its overall efficacy and safety profile. Detailed toxicological studies are necessary to assess potential side effects and ensure that the compound is safe for human use.

The integration of computational modeling techniques has significantly enhanced our understanding of how 2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol interacts with biological targets. Molecular docking simulations can predict binding affinities and identify key interaction points between the compound and its target proteins or receptors. These insights can guide medicinal chemists in designing more effective derivatives with improved pharmacological properties.

Future research directions may include exploring the use of this compound in combination therapies, where it could be paired with other drugs to achieve synergistic effects. Combination therapies are often more effective than single-agent treatments, particularly in treating complex diseases that involve multiple pathological pathways. The unique structural features of 2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol make it a promising candidate for such approaches.

In conclusion, 2-4-(4-Amino-2-methylphenyl)-1-piperazinyl-1-ethanol (CAS No. 955368-98-6) represents a significant advancement in pharmaceutical chemistry due to its complex molecular structure and potential therapeutic applications. Its unique combination of functional groups makes it a valuable candidate for further research and development, particularly in treating neurological disorders and other conditions where piperazine-based compounds have shown promise.

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